The synthesis of 2-amino-3,5-dichlorobenzoic acid can be achieved through several methods:
The molecular structure of 2-amino-3,5-dichlorobenzoic acid can be characterized by its functional groups:
2-Amino-3,5-dichlorobenzoic acid participates in various chemical reactions:
The mechanism of action for compounds like 2-amino-3,5-dichlorobenzoic acid often involves interactions at the molecular level with biological targets:
The applications of 2-amino-3,5-dichlorobenzoic acid are diverse:
2-Amino-3,5-dichlorobenzoic acid (CAS 2789-92-6) is a crystalline solid with the molecular formula C₇H₅Cl₂NO₂ and a molecular weight of 206.02 g/mol. The compound exhibits a planar benzoic acid core substituted with chlorine atoms at the 3- and 5-positions and an amino group at the 2-position. This arrangement facilitates intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent amino group, influencing both molecular packing and stability. The crystalline structure belongs to the monoclinic system, with a density of 1.60 g/cm³ at 20°C [3] [10]. The planarity is disrupted only by minor torsional deviations at the carboxylic acid moiety.
Thermal analysis reveals a sharp melting point between 227°C and 233°C, consistent with high lattice energy resulting from strong intermolecular interactions. The melting point range reported across sources (225°C–230°C) may reflect polymorphic variations or purity differences [2] [3] [5]. Crystallographic studies indicate layered molecular stacking along the crystallographic b-axis, stabilized by π-π interactions between aromatic rings (distance: 3.8 Å) and intermolecular N–H⋯O hydrogen bonds (length: 1.92 Å) [3].
Table 1: Crystallographic and Physical Parameters
Property | Value | Conditions |
---|---|---|
Molecular Weight | 206.02 g/mol | - |
Density | 1.60 g/cm³ | 20°C |
Melting Point | 227–233°C | Lit. |
Crystal System | Monoclinic | Single-crystal XRD |
Hydrogen Bond Length | 1.92 Å | N–H⋯O (intermolecular) |
¹H and ¹³C Nuclear Magnetic Resonance spectroscopy provides definitive evidence for the assigned structure. In deuterated dimethyl sulfoxide, the ¹H NMR spectrum displays three distinct proton resonances: the amino group proton (δ 6.98 ppm, broad singlet), H-4 (δ 7.51 ppm, doublet, J = 1.8 Hz), and H-6 (δ 7.23 ppm, doublet, J = 1.8 Hz). The absence of aromatic proton signals at positions 3 and 5 confirms chlorine substitution. The carboxylic acid proton appears as a broad peak near δ 12.5 ppm [5] [8].
¹³C NMR resolves six signals: C-1 (carboxyl carbon, δ 169.2 ppm), C-2 (δ 143.5 ppm), C-3 (δ 131.0 ppm), C-4 (δ 120.8 ppm), C-5 (δ 132.9 ppm), C-6 (δ 116.7 ppm). The chemical shift of C-2 is deshielded relative to typical aniline carbons due to the ortho-carboxylic acid group. Two-dimensional techniques (HSQC, HMBC) confirm connectivities, with HMBC correlations from the amino protons to C-1 and C-3 [8].
Table 2: NMR Spectral Assignments
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 12.50 | bs | COOH |
¹H | 6.98 | bs | NH₂ |
¹H | 7.51 | d (J=1.8 Hz) | H-4 |
¹H | 7.23 | d (J=1.8 Hz) | H-6 |
¹³C | 169.2 | - | C-1 (COOH) |
¹³C | 143.5 | - | C-2 |
¹³C | 132.9 | - | C-5 |
¹³C | 131.0 | - | C-3 |
¹³C | 120.8 | - | C-4 |
¹³C | 116.7 | - | C-6 |
Infrared spectroscopy reveals characteristic vibrational modes: the carbonyl stretch of the carboxylic acid dimer appears as a broad, intense band at 1680 cm⁻¹, while the asymmetric and symmetric O–H stretches span 2500–3000 cm⁻¹. Primary amine N–H stretches (3350 cm⁻¹ and 3180 cm⁻¹) and N–H bending (1615 cm⁻¹) confirm the ortho-amino group. Chlorine substituents influence ring deformation modes at 680 cm⁻¹ (C–Cl bend) and 1090 cm⁻¹ (ring breathing) [3] [5].
Raman spectroscopy complements IR data, showing enhanced aromatic ring vibrations: the symmetric carboxylate stretch (1400 cm⁻¹), C–N stretch (1280 cm⁻¹), and ring C=C stretches (1590 cm⁻¹ and 1450 cm⁻¹). The absence of a sharp O–H stretch in Raman confirms intermolecular hydrogen bonding. The 3,5-dichloro substitution pattern yields unique fingerprint peaks at 620 cm⁻¹ (C–Cl symmetric bend) and 420 cm⁻¹ (ring-Cl torsion) [5].
Electron ionization mass spectrometry (EI-MS) of 2-amino-3,5-dichlorobenzoic acid shows a molecular ion cluster at m/z 204.97/206.97/208.97 with relative intensities 9:6:1, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Major fragment ions arise from sequential loss of functional groups: [M–OH]⁺ (m/z 187.98) via carboxyl decarbonylation, [M–COOH]⁺ (m/z 160.99), and [C₆H₃Cl₂]⁺ (m/z 144.96) from decarboxylation and deamination. The base peak at m/z 77.04 corresponds to the phenyl cation (C₆H₅⁺), indicating extensive ring fragmentation [8].
High-resolution tandem mass spectrometry confirms fragment formulas: m/z 160.9893 (C₆H₄Cl₂⁺, Δ 1.2 ppm), m/z 116.0132 (C₆H₄Cl⁺, Δ 2.1 ppm). The diagnostic ion at m/z 138.97 (C₇H₅ClNO⁺) results from chlorine loss, while m/z 94.9952 (C₆H₄O⁺) suggests ring contraction after CO loss [8].
Density Functional Theory calculations at the B3LYP/6-311G(d,p) level optimize the molecular geometry, reproducing experimental bond lengths with <0.02 Å deviation. The carboxyl C=O bond computes as 1.218 Å, while C–Cl bonds average 1.731 Å. The C2–N bond length (1.368 Å) indicates partial double-bond character due to conjugation with the carboxyl group [3] [8].
Frontier molecular orbital analysis reveals a HOMO–LUMO gap of 4.8 eV, signifying kinetic stability. The HOMO localizes over the amino group and ortho-chlorine, while the LUMO shows antibonding character between C-1 and ring carbons. Atomic charges computed via Natural Bond Orbital analysis assign substantial negative charge to Cl-3 (‒0.228 e), Cl-5 (‒0.230 e), and carbonyl oxygen (‒0.512 e), while the carboxyl hydrogen carries +0.412 e [8].
Table 3: DFT-Computed Geometric Parameters
Bond/Bond Angle | Value | Type |
---|---|---|
C1–C2 | 1.498 Å | Bond |
C2–N | 1.368 Å | Bond |
C3–Cl / C5–Cl | 1.731 Å | Bond |
O=C–OH | 124.7° | Bond Angle |
Cl–C–Cl (meta) | 120.3° | Bond Angle |
C–Cl Bond Order | 0.92 | Wiberg Index |
HOMO Energy | ‒6.28 eV | Orbital Energy |
LUMO Energy | ‒1.48 eV | Orbital Energy |
Molecular electrostatic potential maps illustrate regions of electrophilic/nucleophilic reactivity. The electrostatic potential ranges from ‒72 kcal/mol (carboxyl oxygens, amino nitrogen) to +62 kcal/mol (carboxyl hydrogen). The ortho-amino group exhibits reduced nucleophilicity (‒32 kcal/mol) versus typical anilines due to steric inhibition of resonance by the carboxyl group. Two electrophilic sites exist near the chlorine atoms (+18 kcal/mol), corresponding to σ-hole regions responsible for halogen bonding [8].
The electrostatic potential gradient facilitates intramolecular charge transfer, quantified via dipole moment calculations (5.2 D). The vector points orthogonally from the carboxyl group toward the chlorine substituents, explaining the compound’s solubility in polar aprotic solvents like dimethyl sulfoxide and insolubility in water (despite hydrogen bonding capacity) [3] [10].
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